(4-cyclohexylpiperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone
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Overview
Description
(4-cyclohexylpiperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone: is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyclohexylpiperazine moiety linked to a phenyltetrazole group, making it a subject of interest for its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyclohexylpiperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone typically involves multiple steps, starting with the preparation of the cyclohexylpiperazine core. This can be achieved through the reaction of cyclohexylamine with bis(2-chloroethyl) ether followed by cyclization. The phenyltetrazole moiety is then introduced through a series of reactions involving phenylhydrazine and sodium azide under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and optimized reaction parameters would be crucial to achieving high efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they typically include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
(4-cyclohexylpiperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone: has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: : It may have therapeutic properties that could be explored for treating various diseases.
Industry: : Its unique chemical properties could be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
(4-cyclohexylpiperazin-1-yl)(2-phenyl-2H-tetrazol-5-yl)methanone: can be compared to other similar compounds, such as:
4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
5-(1H-tetrazol-5-yl)phenylboronic acid
4-[2-(2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl) (2-R-2-oxoethyl)amino]benzoic acid derivatives
These compounds share structural similarities but may differ in their functional groups, leading to different chemical and biological properties. The uniqueness of This compound lies in its specific combination of cyclohexylpiperazine and phenyltetrazole groups, which may confer unique advantages in certain applications.
Properties
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(2-phenyltetrazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c25-18(17-19-21-24(20-17)16-9-5-2-6-10-16)23-13-11-22(12-14-23)15-7-3-1-4-8-15/h2,5-6,9-10,15H,1,3-4,7-8,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXYPAJMRTXYNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C(=O)C3=NN(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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